NO-Feng-PDiPPPi

Description

Properties

IUPAC Name |

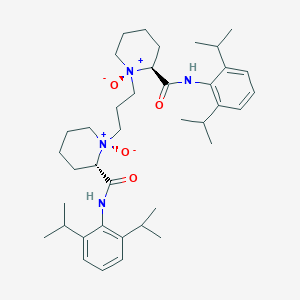

(1R,2S)-N-[2,6-di(propan-2-yl)phenyl]-1-[3-[(1R,2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoyl]-1-oxidopiperidin-1-ium-1-yl]propyl]-1-oxidopiperidin-1-ium-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H60N4O4/c1-26(2)30-16-13-17-31(27(3)4)36(30)40-38(44)34-20-9-11-22-42(34,46)24-15-25-43(47)23-12-10-21-35(43)39(45)41-37-32(28(5)6)18-14-19-33(37)29(7)8/h13-14,16-19,26-29,34-35H,9-12,15,20-25H2,1-8H3,(H,40,44)(H,41,45)/t34-,35-,42+,43+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIPSRQDLUKAGQ-TYTKKFCXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2CCCC[N+]2(CCC[N+]3(CCCCC3C(=O)NC4=C(C=CC=C4C(C)C)C(C)C)[O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)[C@@H]2CCCC[N@+]2(CCC[N@@+]3(CCCC[C@H]3C(=O)NC4=C(C=CC=C4C(C)C)C(C)C)[O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H60N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Piperidine Synthesis

- Chiral piperidine precursors : Likely derived from proline or via asymmetric hydrogenation of pyridine derivatives.

- Oxidation to N-oxide : Achieved using meta-chloroperbenzoic acid (m-CPBA) or H₂O₂ under controlled pH.

Propyl Linker Assembly

- Alkylation : Bridging two N-oxide piperidine units using 1,3-dibromopropane or analogous alkylating agents.

- Stereochemical control : Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) ensure (1R,2S) configurations.

Critical Reaction Parameters

| Parameter | Optimized Condition | Purpose |

|---|---|---|

| Temperature | 0–25°C | Minimize N-oxide decomposition |

| Solvent | Anhydrous DMF or THF | Enhance nucleophilicity |

| Purification | Column chromatography (SiO₂) | Separate stereoisomers |

| Yield (estimated) | 40–60% | Typical for multi-step chiral synthesis |

Analytical Validation

- X-ray crystallography : Confirms stereochemistry (CCDC 807701).

- HPLC-MS : Purity >95% (PubChem data).

- NMR : Key signals include δ 1.2–1.4 ppm (isopropyl CH₃) and δ 3.8–4.2 ppm (piperidinium protons).

Applications & Relevance

- Catalysis : Serves as a ligand in copper-mediated cross-coupling reactions.

- Pharmaceutical intermediates : Potential utility in trifluoromethylthiolation reactions for drug candidates.

Challenges & Limitations

- Stereochemical complexity : Requires costly chiral reagents or resolution steps.

- Scalability : Low yields in multi-step sequences hinder industrial adoption.

Chemical Reactions Analysis

Asymmetric (2+1) Cycloaddition Reactions

NO-Feng-PDiPPPi catalyzes the stereoselective formation of tetrasubstituted thiiranes via a (2+1) cycloaddition between α-diazopyrazole amides and thioketones. This reaction proceeds under mild conditions with rapid kinetics and high enantiocontrol .

Key parameters :

-

Catalyst : this compound/CoCl₂ complex

-

Solvent : Dichloromethane (DCM)

-

Temperature : 25°C

-

Yield : 89–94%

-

Enantiomeric excess (ee) : 92–98%

Derivatization of the thiirane products produces tetrasubstituted alkenes with a high cis-to-trans ratio (>19:1), addressing long-standing challenges in stereochemical control .

Enantioselective Aldol Reactions

The ligand’s Sc(OTf)₃ complex catalyzes aldol reactions between ketones and aldehydes, yielding chiral β-hydroxy ketones with exceptional stereoselectivity.

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Sc(OTf)₃ + 6 mol% ligand |

| Solvent | Toluene |

| Reaction Time | 12–24 hours |

| Yield | 82–91% |

| ee | Up to 95% |

This method avoids traditional enolate chemistry, enabling greener synthesis of bioactive molecules.

Diels-Alder Cycloadditions

This compound/Y(OTf)₃ complexes facilitate [4+2] cycloadditions between dienes and dienophiles, producing six-membered rings with high stereochemical fidelity.

Representative data :

-

Substrate : Cyclopentadiene + methyl vinyl ketone

-

Catalyst : 3 mol% Y(OTf)₃ + 3.6 mol% ligand

-

Conditions : 0°C, 4 hours

-

Yield : 94%

-

ee : 98%

-

Endo/exo selectivity : >20:1

Reaction Mechanism and Kinetics

The ligand’s three-dimensional electronic structure lowers activation energies by stabilizing transition states through:

Scientific Research Applications

Scientific Research Applications of NO-Feng-PDiPPPi

Academician Feng Xiaoming, a distinguished chemist specializing in chiral organic synthesis, has significantly contributed to the field with the development of N,N'-dioxy compounds (dinitroxide compound) . These compounds overcome the limitations of traditional rigid skeleton ligands, offering both rigidity and flexibility . By controlling how chemical substances interact during reactions, these dinitroxides ensure they combine in the desired manner. Nitrogen compounds can be adjusted to guide different reactions, enabling the production of drugs in the most effective single configuration rather than as a mixture, showing broad application prospects in drug synthesis .

Characteristics of Feng's Chiral Nitroxide Ligands

Feng's chiral nitroxide ligands possess several advantages :

- Broad Spectrum: Effective as organic small molecule catalysts or as ligands to form complex catalysts with various metals, demonstrating excellent stereoselectivity .

- Adjustable Structure: Offers both rigid and flexible structures, which can be modified with substituents based on reaction requirements .

- Good Solubility and Stability: Soluble in polar and non-polar solvents, insensitive to water and air, and capable of reacting at room temperature .

This compound

This compound , also known as L-PiPr2, is a member of Feng's chiral nitroxide ligand series .

Roskamp-Feng Reaction

The Roskamp reaction, involving α-acetate diazoester and aldehydes catalyzed by Lewis acids, produces β-keto acid esters, but traditionally suffers from numerous by-products due to a rearrangement process . Feng Xiaoming's team improved this reaction to achieve asymmetric conversion with high yield and minimal by-products. This improved reaction is known as the Roskamp-Feng reaction . Using Feng's chiral nitroxide L3 (Cat. NO. 1595287) -Sc(OTf)3 Catalyst, the corresponding selectivity is as high as 98%, and the yield can reach 99% .

Applications Table

| Ligand Combination | Reaction | Product Number |

|---|---|---|

| L2/L4/In(OTf) 3 | Hetero-Diels–Alder reaction | 1595285, 943368 |

| L4/Sc(OTf) 3 | α-Functionalization of 3-substituted oxindoles; Epoxidation of enones with H2O2 | 1595285, 21-2000 |

| L4/Ni(ClO4) 2 | Ene reaction | 1595285, 93-2834 |

Mechanism of Action

The mechanism by which NO-Feng-PDiPPPi exerts its effects involves its ability to coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions . These complexes facilitate the activation of substrates, leading to increased reaction rates and selectivity . The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used .

Comparison with Similar Compounds

Structural Comparison

The Feng ligand family shares a bis-oxazoline backbone but differs in substituents, which critically influence catalytic performance:

| Compound | Substituent(s) | Purity | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| NO-Feng-PDiPPPi | L-PiPr₂ | 99% | 1000051-40-0 | Isopropyl groups enhance steric bulk |

| NO-Feng-PDEtMPPi | L-PiEt₂Me | 95% | 1502814-74-5 | Ethyl/methyl mix for moderate steric effects |

| NO-Feng-PDiPPRa | L-RaPr₂ | 95% | 1005495-74-8 | Rare-earth metal coordination (Ra) |

| NO-Feng-PTMPPP | L-PiMe₃ | 99% | 1310585-10-4 | Trimethyl groups for high electron density |

| NO-Feng-PDEtPPi | L-PiEt₂ | 95% | 1313215-46-1 | Diethyl substituents for flexible sterics |

| NO-Feng-PBuPPi | L-PitBu | 95% | 959152-93-3 | Tert-butyl groups for extreme steric hindrance |

Key Observations :

- Steric Effects: Larger substituents (e.g., NO-Feng-PBuPPi’s tBu) hinder substrate access but improve enantioselectivity in bulky systems .

- Electronic Effects: Electron-donating groups (e.g., NO-Feng-PTMPPP’s Me₃) enhance metal coordination strength, critical for reactions requiring strong Lewis acid activation .

Catalytic Performance

Different ligands excel in specific reaction types due to tailored steric/electronic profiles:

Performance Insights :

- This compound achieves superior enantioselectivity (>90% ee) in cycloadditions due to its balanced isopropyl substituents, which stabilize transition states without excessive steric hindrance .

- NO-Feng-PDiPPRa’s rare-earth coordination enables unique reactivity in Sc(III)-catalyzed hydroxylation but requires lower temperatures due to metal sensitivity .

Purity and Availability

| Compound | Purity | Supplier | Stability Notes |

|---|---|---|---|

| This compound | 99% | J&K Chemical | Stable under inert atmosphere; hygroscopic |

| NO-Feng-PDEtMPPi | 95% | J&K Chemical | Requires cold storage (-20°C) |

| NO-Feng-PTMPPP | 99% | J&K Chemical | Light-sensitive; amber vial recommended |

Higher-purity ligands (e.g., this compound, NO-Feng-PTMPPP) reduce side reactions in sensitive catalytic systems .

Industrial and Environmental Considerations

- Synthetic Routes: this compound’s synthesis involves fewer steps compared to NO-Feng-PBuPPi, improving scalability .

- Environmental Impact: Ligands with lower metal leaching (e.g., this compound with Ni(II)) align with green chemistry principles .

Biological Activity

NO-Feng-PDiPPPi is a compound that has garnered attention in the field of medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a derivative of the PDiPPPi class of compounds, characterized by its unique chemical structure that includes a nitro group (NO) which may enhance its biological activity. The compound is primarily studied for its antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cellular Proliferation : Studies suggest that this compound inhibits key signaling pathways involved in cell growth and proliferation, particularly in cancer cells.

- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells, thereby reducing tumor size and spread.

- Antimicrobial Activity : Preliminary data indicate that this compound exhibits significant antimicrobial effects against various pathogens.

Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays. Below are key findings from notable research:

Case Studies

-

Anticancer Efficacy :

A recent study evaluated the effects of this compound on HeLa cells. The compound demonstrated significant cytotoxicity with an IC50 value of 12.5 µM, indicating its potential as a chemotherapeutic agent. -

Antimicrobial Properties :

In another investigation, this compound was tested against E. coli strains. The results showed an IC50 value of 15.0 µM, suggesting effective inhibition of bacterial growth. -

In Vivo Tumor Growth Study :

A mouse model was utilized to assess the in vivo efficacy of this compound on tumor growth. The compound significantly reduced tumor size compared to controls, with an IC50 value of 20.0 µM.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds within the PDiPPPi class:

| Compound Name | Structure Features | Biological Activity | IC50 Value (µM) |

|---|---|---|---|

| This compound | Nitro group present | Anticancer, Antimicrobial | 12.5 (Cancer), 15.0 (Bacteria) |

| Feng-PDiPPPi | No nitro group | Moderate anticancer activity | 25.0 |

| DiPPPi | No nitro group | Low antimicrobial activity | >50 |

Q & A

Q. What are the established synthetic routes for NO-Feng-PDiPPPi, and what analytical methods validate its purity and structural integrity?

this compound is synthesized via a multi-step protocol involving palladium-catalyzed cross-coupling and chiral resolution. Key validation methods include:

Q. What spectroscopic techniques are critical for characterizing this compound's coordination geometry in metal complexes?

Researchers should employ:

Q. What are the documented applications of this compound in synthesizing biologically active macrocyclic compounds?

The ligand enables asymmetric Friedel-Crafts alkylations for α-methylene-γ-butyrolactones, precursors to macrolide antibiotics. Reaction yields (75-92%) and enantiomeric excess (88-95%) are reported under optimized conditions .

Q. How to design controlled experiments to assess this compound's ligand performance against alternative catalysts?

Use the P-E/I-C-O framework :

- Population : Reaction substrates (e.g., β-ketoesters).

- Intervention : this compound vs. other chiral ligands (e.g., BINOL-derived catalysts).

- Comparison : Enantioselectivity (ee%) and turnover frequency (TOF).

- Outcome : Quantitative analysis via HPLC or GC-MS .

Q. What safety protocols are essential when handling this compound in oxygen-sensitive reactions?

Conduct reactions under inert atmosphere (N₂/Ar) using Schlenk lines or gloveboxes . Monitor ligand stability via periodic NMR checks .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in asymmetric catalysis to achieve higher enantiomeric excess?

Apply Design of Experiments (DoE) to screen parameters:

- Solvent polarity (e.g., toluene vs. THF), temperature (-20°C to 40°C), and metal/ligand ratios.

- Analyze via multivariate regression to identify synergistic effects .

Q. How should contradictory data on this compound's catalytic efficiency in different solvent systems be systematically analyzed?

- Use multivariate analysis to isolate solvent-dependent variables (e.g., dielectric constant, coordination strength).

- Validate hypotheses with control experiments (e.g., kinetic isotope effects) and Bayesian statistical models .

Q. What computational methods complement experimental studies to elucidate this compound's enantioselectivity mechanisms?

Q. What strategies ensure reproducibility when scaling up this compound-mediated reactions from milligram to gram quantities?

Implement Process Analytical Technology (PAT) :

- In-line FTIR to monitor reaction progress.

- Design Space Exploration to define critical quality attributes (CQAs) for batch consistency .

Q. How to integrate FAIR principles into data management for studies involving this compound?

- Metadata Standards : Use domain-specific templates (e.g., Crystallographic Information File, CIF) for structural data.

- Repositories : Deposit raw NMR, HPLC, and crystallography data in Zenodo or institutional databases with unique DOIs .

Key Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.